molecular formula C46H32F12FeP2 B6338440 (R)-(-)-1-[(R)-2-(2'-Diphenylphosphinophenyl)ferrocenyl]ethyldi(bis-3,5-CF3-PH2)P CAS No. 387868-06-6

(R)-(-)-1-[(R)-2-(2'-Diphenylphosphinophenyl)ferrocenyl]ethyldi(bis-3,5-CF3-PH2)P

Cat. No.: B6338440
CAS No.: 387868-06-6
M. Wt: 930.5 g/mol
InChI Key: DWOXJLHOJTXMQM-CURYUGHLSA-N
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Description

®-(-)-1-[®-2-(2’-Diphenylphosphinophenyl)ferrocenyl]ethyldi(bis-3,5-CF3-PH2)P is a chiral organophosphorus compound. It is characterized by the presence of a ferrocene moiety, which is a sandwich compound consisting of two cyclopentadienyl anions bound to a central iron atom. The compound also contains diphenylphosphine groups and trifluoromethyl-substituted phenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-1-[®-2-(2’-Diphenylphosphinophenyl)ferrocenyl]ethyldi(bis-3,5-CF3-PH2)P typically involves the following steps:

    Formation of the Ferrocene Moiety: The ferrocene core is synthesized by reacting cyclopentadienyl anions with iron(II) chloride.

    Introduction of Diphenylphosphine Groups: The diphenylphosphine groups are introduced through a substitution reaction, where diphenylphosphine chloride reacts with the ferrocene derivative.

    Addition of Trifluoromethyl-Substituted Phenyl Groups: The trifluoromethyl-substituted phenyl groups are added via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ferrocene moiety can undergo oxidation to form ferrocenium ions.

    Reduction: The compound can be reduced under specific conditions to alter its oxidation state.

    Substitution: The diphenylphosphine and trifluoromethyl-substituted phenyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, and other transition metal catalysts.

Major Products

    Oxidation Products: Ferrocenium derivatives.

    Reduction Products: Reduced ferrocene derivatives.

    Substitution Products: Various substituted ferrocene derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Synthesis: It serves as a building block for the synthesis of more complex organophosphorus compounds.

Biology and Medicine

    Drug Development:

    Biological Probes: Used in the design of probes for studying biological systems.

Industry

    Materials Science: Applications in the development of advanced materials with specific electronic and magnetic properties.

    Electronics: Potential use in the fabrication of electronic devices due to its conductive properties.

Mechanism of Action

The mechanism of action of ®-(-)-1-[®-2-(2’-Diphenylphosphinophenyl)ferrocenyl]ethyldi(bis-3,5-CF3-PH2)P involves its interaction with molecular targets through its ferrocene core and phosphine groups. These interactions can modulate various biochemical pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Bis(diphenylphosphino)ferrocene (dppf): A widely used ligand in transition metal catalysis.

    Ferrocenylphosphines: A class of compounds with similar structural features and applications.

Uniqueness

®-(-)-1-[®-2-(2’-Diphenylphosphinophenyl)ferrocenyl]ethyldi(bis-3,5-CF3-PH2)P is unique due to the presence of trifluoromethyl-substituted phenyl groups, which impart distinct electronic properties and reactivity compared to other ferrocene-based phosphines.

Properties

InChI

InChI=1S/C23H14F12P.C23H18P.Fe/c1-12(13-4-2-3-5-13)36(18-8-14(20(24,25)26)6-15(9-18)21(27,28)29)19-10-16(22(30,31)32)7-17(11-19)23(33,34)35;1-3-13-20(14-4-1)24(21-15-5-2-6-16-21)23-18-10-9-17-22(23)19-11-7-8-12-19;/h2-12H,1H3;1-18H;/t12-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOXJLHOJTXMQM-CURYUGHLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC([C]1[CH][CH][CH][CH]1)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3[C]4[CH][CH][CH][CH]4.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C]1[CH][CH][CH][CH]1)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3[C]4[CH][CH][CH][CH]4.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H32F12FeP2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

930.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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